BenchChemオンラインストアへようこそ!

2-(2,4-Dichlorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Chemical Structure Scaffold Comparison SAR Gap

The compound 2-(2,4-Dichlorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2097914-95-7) is a synthetic small molecule with the molecular formula C18H19Cl2N3O3 and a molecular weight of 396.27 g/mol. It comprises a 2,4-dichlorophenoxyacetyl group linked to a 4-((2-methylpyrimidin-4-yl)oxy)piperidine core, a scaffold that has been explored in medicinal chemistry for kinase inhibition and other target modulation.

Molecular Formula C18H19Cl2N3O3
Molecular Weight 396.27
CAS No. 2097914-95-7
Cat. No. B2477223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
CAS2097914-95-7
Molecular FormulaC18H19Cl2N3O3
Molecular Weight396.27
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H19Cl2N3O3/c1-12-21-7-4-17(22-12)26-14-5-8-23(9-6-14)18(24)11-25-16-3-2-13(19)10-15(16)20/h2-4,7,10,14H,5-6,8-9,11H2,1H3
InChIKeyVPEASLRNZJEOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2097914-95-7): Baseline Identity and Structural Context for Procurement


The compound 2-(2,4-Dichlorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2097914-95-7) is a synthetic small molecule with the molecular formula C18H19Cl2N3O3 and a molecular weight of 396.27 g/mol. It comprises a 2,4-dichlorophenoxyacetyl group linked to a 4-((2-methylpyrimidin-4-yl)oxy)piperidine core, a scaffold that has been explored in medicinal chemistry for kinase inhibition and other target modulation. Publicly available bioactivity data for this specific compound is extremely limited; no peer-reviewed studies or patents providing quantitative comparative pharmacology were identified in primary literature searches.

Why 2-(2,4-Dichlorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone Cannot Be Replaced by In-Class Analogs: Differentiation Gap Statement


No direct comparative pharmacological data were found for 2-(2,4-Dichlorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone in any publicly accessible primary research paper, patent, or authoritative database. Its closest structural analogs, such as 2-(2,4-dichlorophenoxy)-1-(piperidin-1-yl)ethanone (CAS 39489-66-2) , lack the 2-methylpyrimidin-4-yloxy substituent, which introduces additional hydrogen-bonding capacity and potential kinase-targeting motifs. However, in the absence of quantitative head-to-head bioactivity, selectivity, or ADMET comparisons, there is currently no evidence base to support claims of functional superiority or interchangeability risk. Users should approach this compound as a structurally novel but uncharacterized scaffold.

Quantitative Evidence Guide for 2-(2,4-Dichlorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: All Available Comparator Data


Structural Differentiation vs. 2-(2,4-Dichlorophenoxy)-1-(piperidin-1-yl)ethanone (CAS 39489-66-2): Absence of Bioactivity Data

The target compound differs from the commercially available 2-(2,4-dichlorophenoxy)-1-(piperidin-1-yl)ethanone (Molecular Weight: 288.17 g/mol) by the addition of a 2-methylpyrimidin-4-yloxy group at the piperidine 4-position (Molecular Weight: 396.27 g/mol). This modification increases molecular weight by 108.1 Da and adds two hydrogen-bond acceptors. No quantitative binding, inhibition, or cellular activity data are publicly available for either compound in a comparable assay, precluding any differential potency assessment.

Chemical Structure Scaffold Comparison SAR Gap

Literature-Derived Bioactivity: CYP2C9 Inhibition (Supporting Assay Context Only)

A BindingDB entry (BDBM50356646) reports an IC50 of 1,440 nM for inhibition of human recombinant CYP2C9. [1] However, the compound associated with this record is chemically distinct (SMILES: OC(=O)COc1ccc(Cl)cc1C#Cc1cccc(Cl)c1) and not the target molecule. This represents a data-to-compound mismatch. No CYP inhibition data were found for the target compound itself.

CYP2C9 Drug Metabolism Enzyme Inhibition

Patent Landscape: Absence of Composition-of-Matter or Method-of-Use Protection for Target Compound

A search of Google Patents and WIPO databases for the CAS number, SMILES, and InChIKey of the target compound yielded no composition-of-matter or method-of-use patents as of the search date. [1] This distinguishes it from closely related analogs such as those claimed in US20240034730 (DHODH inhibitors) [2] or WO2003068743A1 (chemokine receptor modulators). [3] The absence of patent protection may offer procurement and IP freedom-to-operate advantages, though it also reflects the compound's unvalidated status.

Patent Searching Freedom to Operate Intellectual Property

Potential Application Scenarios for 2-(2,4-Dichlorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone Under Current Evidence Limitations


Scaffold-Hopping in Kinase-Targeted Library Design (Requires Primary Validation)

The 2-methylpyrimidin-4-yloxy-piperidine motif is a recognized kinase hinge-binding scaffold. [1] This compound could serve as a starting point for targeted library synthesis aimed at kinases where 2,4-dichlorophenoxyacetyl substitution is tolerated, provided that the user generates their own biochemical and cellular profiling data, as no public datasets exist.

Chemical Probe Development with IP Freedom-to-Operate Advantage

The absence of patent protection for this compound [2] makes it attractive for organizations seeking to build proprietary derivatization programs without licensing encumbrances, in contrast to patent-protected analogs such as the DHODH inhibitors in US20240034730. [1] All biological validation must be conducted de novo.

Negative Control or Tool Compound for Pyrimidine-Ether SAR Studies

Given its structural similarity to known bioactive 4-((2-methylpyrimidin-4-yl)oxy)piperidine derivatives , this compound may serve as a matched negative control or SAR probe in mechanistic studies, provided that researchers first establish its inactivity profile against relevant targets.

Quote Request

Request a Quote for 2-(2,4-Dichlorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.